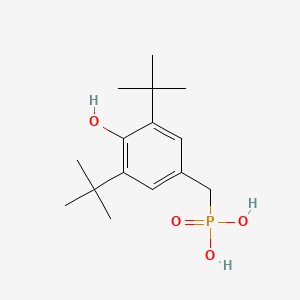
7718ZH9Tkp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a phosphonic acid group attached to a phenyl ring substituted with two tert-butyl groups and a hydroxyl group. The molecular formula of this compound is C15H25O4P .
Preparation Methods
The synthesis of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves several steps. One common synthetic route includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzyl chloride with phosphorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine . The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .
Scientific Research Applications
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the production of flame retardants and as an additive in lubricants
Mechanism of Action
The mechanism of action of P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid involves its interaction with molecular targets such as reactive oxygen species (ROS) and enzymes . The compound’s antioxidant properties allow it to neutralize ROS, thereby protecting cells from oxidative damage. Additionally, it can inhibit enzymes involved in oxidative stress pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonic acid can be compared with similar compounds such as:
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphinic acid
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate
- P-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphine oxide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
10175-90-3 |
|---|---|
Molecular Formula |
C15H25O4P |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methylphosphonic acid |
InChI |
InChI=1S/C15H25O4P/c1-14(2,3)11-7-10(9-20(17,18)19)8-12(13(11)16)15(4,5)6/h7-8,16H,9H2,1-6H3,(H2,17,18,19) |
InChI Key |
ZEBMSMUPGIOANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
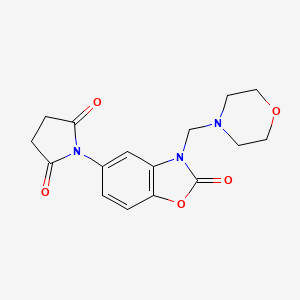
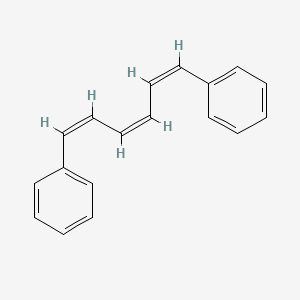
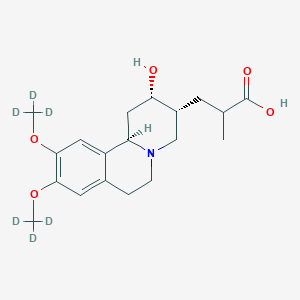
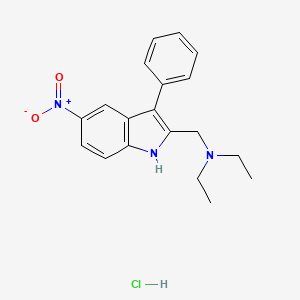






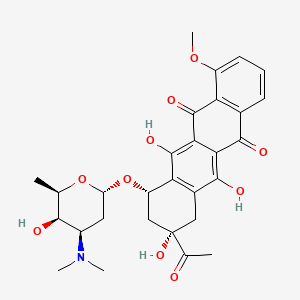
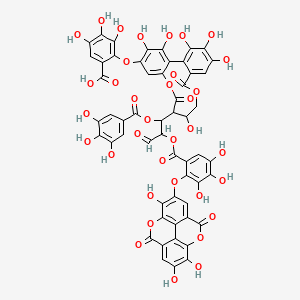
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)
